2,2,4-Trimethyl-3-pentanol

Boiling point Volatility Distillation

2,2,4-Trimethyl-3-pentanol (CAS 5162-48-1), a tertiary C8 alcohol also known as 2,2,4-trimethylpentan-3-ol , exhibits a highly branched carbon skeleton with a hydroxyl group on a carbon bonded to three other carbons. This structural arrangement differentiates it from linear, secondary, and other branched octanols.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 5162-48-1
Cat. No. B1616163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-3-pentanol
CAS5162-48-1
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)(C)C)O
InChIInChI=1S/C8H18O/c1-6(2)7(9)8(3,4)5/h6-7,9H,1-5H3
InChIKeyAXINNNJHLJWMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4-Trimethyl-3-pentanol (CAS 5162-48-1): A Branched Tertiary Octanol with Distinct Thermophysical and Chromatographic Signatures


2,2,4-Trimethyl-3-pentanol (CAS 5162-48-1), a tertiary C8 alcohol also known as 2,2,4-trimethylpentan-3-ol [1], exhibits a highly branched carbon skeleton with a hydroxyl group on a carbon bonded to three other carbons. This structural arrangement differentiates it from linear, secondary, and other branched octanols [2]. Its molecular weight is 130.23 g/mol , and it is characterized by a relatively low boiling point (approx. 148-150°C) compared to many of its structural isomers .

Why 2,2,4-Trimethyl-3-pentanol Cannot Be Interchanged with Other C8 Alcohols Without Process Revalidation


The class of C8 alcohols encompasses diverse structural isomers with vastly different physical properties. Direct substitution of 2,2,4-trimethyl-3-pentanol with alternatives like 3-octanol (linear secondary) or 2-ethylhexanol (branched primary) without experimental validation can compromise product performance in solvent, extraction, or synthetic applications [1]. The compound's specific tertiary alcohol structure and branching pattern govern its unique thermophysical behavior, including boiling point , vapor pressure , heat capacity profile [1], and chromatographic retention [2]. These differences, quantified below, underscore the necessity for compound-specific, data-driven selection rather than generic class-level substitution.

2,2,4-Trimethyl-3-pentanol: A Quantitative Comparator-Based Guide to Distinctive Physical-Chemical Properties


Lower Boiling Point and Distinct Volatility vs. Common C8 Alcohols

2,2,4-Trimethyl-3-pentanol exhibits a significantly lower boiling point than key structural isomers and industry-standard C8 alcohols, directly impacting its suitability for applications requiring lower distillation temperatures or specific volatility profiles. Experimental data show a boiling point of 150.5°C at 760 mmHg , which is approximately 24-34°C lower than 3-octanol (174-176°C) [1] and 2-ethylhexanol (184°C) . This lower boiling point is also evident when compared to another branched octanol, 2,2,4-trimethyl-1,3-pentanediol (232°C) [2].

Boiling point Volatility Distillation Solvent selection

Unique Gas Chromatographic Retention Index (RI) for Analytical Method Differentiation

The gas chromatographic retention index (RI) of 2,2,4-trimethyl-3-pentanol on a standard non-polar methyl silicone column is reported as 882 [1]. This value is markedly lower than that of 3-octanol, which has an RI of approximately 993 on a similar non-polar phase [2]. The RI difference of approximately 111 units translates to a significant shift in retention time, providing a robust analytical differentiator and enabling precise quantification in complex mixtures where co-elution with other C8 alcohols might otherwise occur.

Gas chromatography Retention index Method development Quality control

Distinct Isobaric Heat Capacity Profile and Hydrogen-Bonding Disintegration Temperature

Isobaric heat capacity (Cp) measurements of ten aliphatic octanols reveal that 2,2,4-trimethyl-3-pentanol exhibits a characteristic maximum in its temperature-dependent Cp curve, related to the disintegration of hydrogen-bonded oligomers [1]. While absolute Cp values vary with temperature, the temperature at which this maximum occurs is highly sensitive to steric hindrance around the hydroxyl group. 2,2,4-trimethyl-3-pentanol's tertiary alcohol structure with bulky adjacent tert-butyl and isopropyl groups imparts a unique steric environment, shifting the Cp maximum compared to less hindered octanols like 3-octanol [1]. This behavior reflects differences in intermolecular association energy, which can influence macroscopic properties like viscosity and self-diffusion in solution.

Heat capacity Thermodynamics Hydrogen bonding Process calorimetry

Higher Predicted Vapor Pressure at Ambient Temperature vs. 3-Octanol

Predicted vapor pressure data indicate that 2,2,4-trimethyl-3-pentanol is approximately three times more volatile than 3-octanol at 25°C. The predicted vapor pressure for the target compound is 1.5 mmHg at 25°C , whereas 3-octanol's predicted vapor pressure is approximately 0.5 mmHg at the same temperature . This higher volatility is consistent with its lower boiling point.

Vapor pressure Volatility Evaporation rate Handling safety

Moderate LogP and Water Solubility Differentiating It from Hydrophilic and Lipophilic Extremes

2,2,4-Trimethyl-3-pentanol exhibits a calculated LogP of approximately 2.27-2.74 [1], placing it in a moderate lipophilicity range. Its estimated water solubility is 1983 mg/L at 25°C . In comparison, 3-octanol has a slightly higher LogP (approx. 2.72-2.90) and lower water solubility (approx. 1500 mg/L) [2], while 2-ethylhexanol has a LogP around 2.7 and water solubility near 1000 mg/L . The target compound's balanced profile makes it a potentially more effective solvent or partitioning agent in biphasic systems where both aqueous and organic interactions are required.

LogP Water solubility Partition coefficient Extraction

2,2,4-Trimethyl-3-pentanol: Validated Use Cases Stemming from Its Quantified Differentiators


High-Performance Solvent for Low-Temperature Distillation and Recovery

Given its boiling point of 150.5°C, which is 24-34°C lower than 3-octanol and 34°C lower than 2-ethylhexanol , 2,2,4-trimethyl-3-pentanol is the preferred solvent in processes where energy-efficient solvent recovery via distillation is critical. Its lower boiling point reduces the thermal load on the system, allowing for gentler conditions that minimize degradation of heat-sensitive products or intermediates. This advantage directly translates to lower operational costs in continuous manufacturing settings.

Analytical Standard and Method Development for Gas Chromatography

The unique retention index of 882 on a non-polar methyl silicone column [1] distinguishes 2,2,4-trimethyl-3-pentanol from other C8 alcohols such as 3-octanol (RI ~993). This significant difference in chromatographic behavior makes it an invaluable reference standard for method development, enabling accurate identification and quantification of this specific isomer in complex reaction mixtures, environmental samples, or industrial formulations. Its use as a standard enhances the reliability of quality control and process monitoring.

Extraction Solvent in Biphasic Systems Requiring Balanced Hydrophilicity

With a LogP of approximately 2.27-2.74 and an estimated water solubility of 1983 mg/L [2], 2,2,4-trimethyl-3-pentanol occupies a niche between more hydrophobic solvents like 2-ethylhexanol (LogP 2.7, solubility ~1000 mg/L) and more hydrophilic short-chain alcohols. This balanced profile enhances its performance as a phase-transfer agent or extraction solvent in liquid-liquid systems where efficient partitioning of moderately polar compounds is desired, potentially increasing extraction yields and reducing the number of separation stages required.

Process Calorimetry and Heat Transfer Fluid Design

The distinct isobaric heat capacity profile of 2,2,4-trimethyl-3-pentanol, characterized by a temperature-dependent maximum associated with hydrogen-bonded oligomer disintegration [3], provides essential thermodynamic data for engineers. This information is crucial for the accurate design of heat exchangers, reactors, and safety relief systems in processes where the compound is used as a solvent or reaction medium. Substituting another C8 alcohol without accounting for these thermophysical differences could lead to suboptimal heat transfer efficiency or unexpected exothermic behavior.

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